Enantiomeric purity: R-enantiomer versus S-enantiomer in chiral intermediate procurement
The target compound is defined by its specific (1R) stereoconfiguration at the hydroxyl-bearing carbon. The (S)-enantiomer, (1S)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol, represents the mirror-image stereoisomer that would be present as a 50% component in any racemic mixture . The R-configuration is explicitly specified via the InChI stereochemical layer (InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3/t4-/m1/s1) and canonical SMILES C[C@@H](O)C1=CC(F)=CN=C1Cl .
| Evidence Dimension | Enantiomeric configuration (stereochemical identity) |
|---|---|
| Target Compound Data | 100% R-enantiomer (specified stereochemistry at C1) |
| Comparator Or Baseline | Racemic mixture containing 50% (1R) + 50% (1S) enantiomers |
| Quantified Difference | 100% stereochemical purity versus 50% desired isomer in racemate |
| Conditions | Commercial specification; stereochemistry confirmed by InChI stereochemical layer |
Why This Matters
Procurement of the single enantiomer eliminates the need for downstream chiral resolution, which adds synthetic steps, reduces overall yield, and increases cost in API manufacturing.
